![molecular formula C12H7Cl2F3N4OS B131375 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole CAS No. 154807-27-9](/img/structure/B131375.png)
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole
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Overview
Description
This compound, also known as Fipronil, is a member of the class of pyrazoles . It is substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfinyl, and amino groups, respectively . The molecular formula is C12H4Cl2F6N4OS and the molecular weight is 437.148 .
Synthesis Analysis
A convenient synthetic route to novel 4-arylpyrazoles, including this compound, has been described . The potential for insecticidal activity through GABA channel blockage by this series of compounds, as well as their selectivity for insect versus mammalian receptors, are explored through in vitro and in vivo assays .Molecular Structure Analysis
The crystal structure of the compound belongs to the monoclinic system, the space group is P21/c . It consists of a fipronil and a 3-carboxamide fragment, and is bridged with a C—C bond 1.491 (3) Å formed by C3—C7 .Chemical Reactions Analysis
The reaction mechanism of 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile with unsaturated carbonyl compounds has been proposed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 455.2 g/mol . It has a topological polar surface area of 127 Ų and a complexity of 525 .Scientific Research Applications
Crystallography and Structural Analysis
This compound has been synthesized and its crystal structure has been studied . The molecular structure consists of a pyrazole ring, including a trifluoromethanesulfinyl group and carboxylic acid isobutyl ester group linked on the peripheral part, and a phenyl ring, which is bridged with C—N bond 1.418 (3) Å formed by N1—C2 single bond to the 2,6-dichloro-4-trifluoromethylphenyl moiety .
Synthesis of Derivatives
The compound can be used as a starting material for the synthesis of various derivatives. For instance, it has been used in the synthesis of fipronil derivatives .
Pesticide Research
One of the most notable applications of this compound is in the synthesis of fipronil, a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family .
Mechanism of Action
Target of Action
The primary targets of 5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole are a broad spectrum of insects, including plant hoppers, thrips, aphids, weevils, flies, maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly . It has also shown good activity against stink bugs in rice .
Mode of Action
The compound interacts with its targets by inhibiting energy production in their cells . This mode of action is different from many other insecticides, including pyrethroids, organophosphates, chloronicotinyls, and carbamates, and there is little potential for cross-resistance with those classes .
Biochemical Pathways
It is known that the compound acts as a non-specific metabolic inhibitor , disrupting the normal energy production processes in the target organisms.
Pharmacokinetics
The compound’s effectiveness at low application rates suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the effective control of a broad spectrum of insects at low application rates . The compound’s unique mode of action also provides it with good potential for use in insect-resistance management programs .
Safety and Hazards
properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-methylsulfinylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N4OS/c1-23(22)10-8(4-18)20-21(11(10)19)9-6(13)2-5(3-7(9)14)12(15,16)17/h2-3H,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJIQRSOPSRZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-methylsulfinylpyrazole |
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